Comparison of Computed Lipophilicity (XLogP3-AA) with a Close Structural Analog
A key differentiation factor is the lipophilicity profile, which directly impacts solubility and permeability. 2-Benzoyl-1,3-thiazole-4-carboxylic acid has a computed XLogP3-AA value of 2.5, which is significantly higher than that of its 2-amino-substituted analog, 2-amino-1,3-thiazole-4-carboxylic acid (XLogP3-AA = 0.8) [1][2]. This difference is attributable to the hydrophobic benzoyl substituent.
| Evidence Dimension | Lipophilicity (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 2-amino-1,3-thiazole-4-carboxylic acid: 0.8 |
| Quantified Difference | ΔXLogP3-AA = +1.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
The 3.1-fold higher computed lipophilicity indicates enhanced passive membrane permeability, making it a more suitable core for developing CNS-penetrant or intracellular-targeting probes.
- [1] PubChem. Compound Summary for CID 83393019, 2-Benzoyl-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 2151, 2-Amino-1,3-thiazole-4-carboxylic acid. National Center for Biotechnology Information (2026). View Source
